molecular formula C16H12ClF3N2O3 B4077440 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide

Cat. No. B4077440
M. Wt: 372.72 g/mol
InChI Key: XSMHMYCPDUQMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide is a chemical compound that is commonly used in scientific research studies. It is also known as TAK-659, which is its trade name. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide selectively binds to the active site of BTK, preventing its phosphorylation and activation. This inhibition leads to the suppression of downstream signaling pathways, including the activation of NF-κB and AKT. The inhibition of BTK activity by this compound has been shown to reduce the proliferation and survival of B cells, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and survival of B cells, induce apoptosis, and reduce the production of cytokines and chemokines. In addition, this compound has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the investigation of B-cell receptor signaling in a specific manner. This compound has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties are well understood. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of autoimmune diseases and cancer. Another direction is the development of more potent and selective inhibitors of BTK based on the structure of this compound. Additionally, this compound could be used to investigate the role of BTK in other biological processes, such as innate immunity and T-cell signaling.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide is widely used in scientific research studies as a tool compound to investigate the role of BTK in various biological processes. It has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell receptor signaling and the proliferation of B cells. This compound has been used in studies related to autoimmune diseases, cancer, and inflammation.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c1-9(10-2-5-12(6-3-10)22(24)25)15(23)21-14-8-11(16(18,19)20)4-7-13(14)17/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMHMYCPDUQMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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